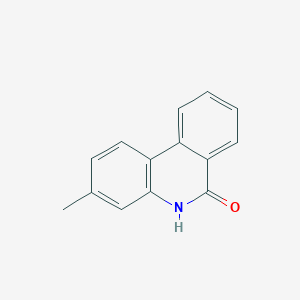
3-methylphenanthridin-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylphenanthridin-6(5H)-one is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their significant biological activities and are found in various bioactive alkaloids, pharmaceuticals, and natural products
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-methylphenanthridin-6(5H)-one involves the radical cyclization of arylisonitriles. A general procedure includes the use of arylisonitriles, phenylphosphine oxide, and silver acetate in dry dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is stirred at 100°C for several hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is extracted and purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
3-methylphenanthridin-6(5H)-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
科学研究应用
3-methylphenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its structural similarity to bioactive alkaloids, it may have potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-methylphenanthridin-6(5H)-one involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity .
相似化合物的比较
Similar Compounds
Phenanthridine: The parent compound of 3-methylphenanthridin-6(5H)-one, known for its biological activities.
Nitidine chloride: A natural anticancer product with a phenanthridine motif.
NK109: An antitumor agent with a phenanthridine structure.
Fagaronine: An antileukemic and antimalarial alkaloid.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
分子式 |
C14H11NO |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-methyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h2-8H,1H3,(H,15,16) |
InChI 键 |
GTTRNBFREIJAFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
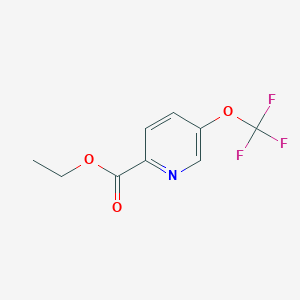

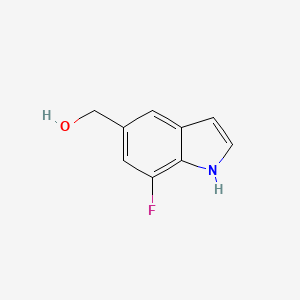
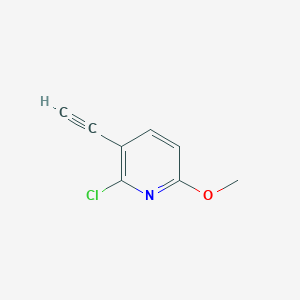
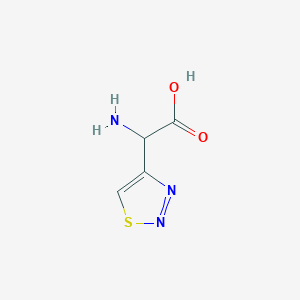
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

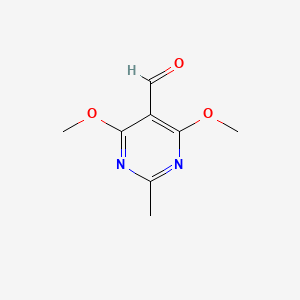
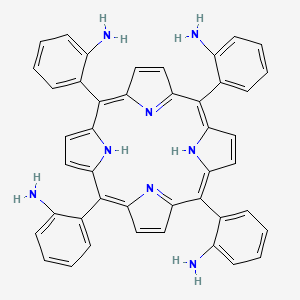

![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
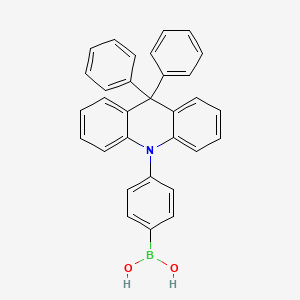
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
